molecular formula C14H16N2S B5007503 4-(Quinolin-4-ylmethyl)thiomorpholine

4-(Quinolin-4-ylmethyl)thiomorpholine

Cat. No.: B5007503
M. Wt: 244.36 g/mol
InChI Key: RVBOHUAZGBOKBM-UHFFFAOYSA-N
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Description

4-(Quinolin-4-ylmethyl)thiomorpholine is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery, combining a quinolin-4-yl moiety with a thiomorpholine ring. The quinolin-4-one scaffold is a privileged structure in pharmacology, known to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer effects . This core structure is a key feature in several classes of therapeutic agents and serves as a versatile precursor for the synthesis of biologically important molecules . The thiomorpholine ring, a sulfur analog of morpholine, is a valuable heterocyclic motif frequently employed to fine-tune the properties of drug candidates . It has been demonstrated that incorporating a thiomorpholine group can enhance cellular potency and improve the solubility profile of potential therapeutics, as observed in the development of mTOR kinase inhibitors . The strategic fusion of these two pharmacophores in a single molecule makes 4-(Quinolin-4-ylmethyl)thiomorpholine a highly promising intermediate for researchers developing novel therapies, particularly in the fields of oncology and infectious diseases. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(quinolin-4-ylmethyl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-2-4-14-13(3-1)12(5-6-15-14)11-16-7-9-17-10-8-16/h1-6H,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBOHUAZGBOKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=NC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinolin-4-ylmethyl)thiomorpholine typically involves the reaction of quinoline derivatives with thiomorpholine. One common method involves the nucleophilic substitution reaction of 4-chloromethylquinoline with thiomorpholine under basic conditions . Another approach includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form the desired product .

Industrial Production Methods

Industrial production methods for 4-(Quinolin-4-ylmethyl)thiomorpholine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(Quinolin-4-ylmethyl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline and thiomorpholine derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Allosteric Modulation of Receptors
    • 4-(Quinolin-4-ylmethyl)thiomorpholine acts as a potent allosteric agonist-positive allosteric modulator (ago-PAM) of α7 nicotinic acetylcholine receptors (α7 nAChRs). This interaction is significant for developing treatments for neurological disorders, such as Alzheimer's disease and schizophrenia, where α7 nAChRs play a crucial role in cognitive function and neuroprotection.
  • Cytotoxic Activity
    • The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast carcinoma) and A549 (non-small cell lung cancer). This suggests potential applications in anticancer therapies, particularly for targeting resistant cancer types.
  • Antiangiogenic Properties
    • Research indicates that compounds similar to 4-(Quinolin-4-ylmethyl)thiomorpholine possess antiangiogenic effects, making them candidates for treating diseases associated with abnormal blood vessel growth, such as cancer and diabetic retinopathy .

Antimicrobial Activity

  • Broad-Spectrum Antimicrobial Effects
    • The compound exhibits antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are needed to combat resistant strains .
  • Mechanism of Action
    • The antimicrobial efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways, potentially through the modulation of specific bacterial receptors or enzymes .

Case Studies and Research Findings

StudyFocusFindings
Yurttas et al.Antimicrobial ActivityEvaluated various derivatives; found some with MIC values significantly lower than standard antibiotics against resistant strains .
Cankılıc et al.Dual Antimicrobial and Anti-inflammatory ActivitiesReported new derivatives that showed good antibacterial activity against multiple strains with MIC values comparable to established drugs .
Shaikh et al.Anticancer PotentialSynthesized derivatives that inhibited cancer cell proliferation effectively, suggesting a pathway for developing new cancer therapies .

Mechanism of Action

The mechanism of action of 4-(Quinolin-4-ylmethyl)thiomorpholine is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and thiomorpholine moieties. These interactions may involve binding to active sites or allosteric sites, leading to modulation of biological pathways .

Comparison with Similar Compounds

Key Research Findings

Crystal Engineering : The sulfur atom in thiomorpholine enables unique packing motifs (e.g., dimerization via C–H···O bonds), which are absent in morpholine analogs. This property may influence co-crystallization with biological targets .

Metabolic Modulation: Oxidation of thiomorpholine to sulfones increases polarity, altering biodistribution. For example, sulfone derivatives of 4-(quinolin-4-ylmethyl)thiomorpholine may exhibit prolonged half-lives .

Structure-Activity Relationship (SAR): Substituents on the quinoline ring (e.g., nitro, trifluoromethyl) enhance antibacterial activity but reduce solubility. Hybrids with pyrimidine or triazole moieties balance potency and pharmacokinetics .

Q & A

Q. What are the standard synthetic routes for 4-(Quinolin-4-ylmethyl)thiomorpholine and its analogs?

The synthesis typically involves multi-step organic reactions:

  • Quinoline core formation : Achieved via Skraup synthesis or cyclization of aniline derivatives under acidic conditions .
  • Thiomorpholine incorporation : Introduced through nucleophilic substitution or coupling reactions (e.g., reacting quinoline intermediates with thiomorpholine derivatives) .
  • Functionalization : Substituents like methyl or fluorinated groups are added via electrophilic aromatic substitution or cross-coupling reactions . Key challenges include optimizing reaction yields and minimizing side products like quinoline N-oxides .

Q. How are structural and purity characteristics of 4-(Quinolin-4-ylmethyl)thiomorpholine validated?

Methodologies include:

  • Spectroscopic analysis : NMR (e.g., 1^1H/13^{13}C) to confirm bond connectivity, and mass spectrometry (LC-MS) for molecular weight validation .
  • Chromatography : HPLC or TLC to assess purity and detect byproducts .
  • Elemental analysis : Confirming stoichiometric ratios of C, H, N, and S .

Q. What in vitro assays are used to evaluate the biological activity of thiomorpholine-quinoline hybrids?

Common assays include:

  • Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Enzyme inhibition : Fluorometric or colorimetric assays targeting kinases, proteases, or oxidoreductases .

Q. How is the chemical stability of 4-(Quinolin-4-ylmethyl)thiomorpholine assessed under varying conditions?

Stability studies involve:

  • pH-dependent degradation : Incubating the compound in buffers (pH 1–13) and monitoring decomposition via HPLC .
  • Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures .
  • Light sensitivity : Exposure to UV-Vis light and tracking photodegradation products .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of 4-(Quinolin-4-ylmethyl)thiomorpholine derivatives?

Strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reactivity while reducing side reactions .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for cross-coupling steps to improve regioselectivity .
  • Flow chemistry : Continuous flow reactors for better temperature control and higher throughput .

Q. What structure-activity relationship (SAR) trends are observed in thiomorpholine-quinoline hybrids?

Key findings from analogs:

  • Thiomorpholine oxidation : Sulfoxide/sulfone derivatives (e.g., thiomorpholine 1,1-dioxide) show enhanced solubility but reduced cellular permeability .
  • Quinoline substituents : Electron-withdrawing groups (e.g., -F, -NO2_2) at the 6-position improve antiproliferative activity .
  • Linker modifications : Methylene bridges between quinoline and thiomorpholine enhance conformational flexibility and target binding .

Q. What mechanistic insights exist for the biological activity of 4-(Quinolin-4-ylmethyl)thiomorpholine?

Proposed mechanisms include:

  • Enzyme inhibition : Competitive binding to ATP pockets in kinases (e.g., EGFR) via π-π stacking of the quinoline ring and hydrogen bonding with thiomorpholine .
  • DNA intercalation : Planar quinoline moieties interacting with DNA base pairs, disrupting replication .
  • Redox modulation : Thiomorpholine’s sulfur atom participating in thiol-disulfide exchange, inducing oxidative stress in cancer cells .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions may arise from:

  • Structural variability : Subtle differences in substituents (e.g., -Cl vs. -OCH3_3) altering target affinity .
  • Assay conditions : Variations in cell line viability (e.g., serum concentration, incubation time) affecting IC50_{50} values .
  • Compound purity : Impurities (>5%) skewing activity results; rigorous HPLC validation is critical .

Q. What advanced techniques identify degradation products of 4-(Quinolin-4-ylmethyl)thiomorpholine?

Methodologies include:

  • LC-HRMS : High-resolution mass spectrometry to characterize degradation fragments .
  • NMR kinetics : Tracking real-time decomposition in stability studies .
  • Computational modeling : Predicting degradation pathways using software like Gaussian .

Q. How are computational methods applied to study thiomorpholine-quinoline interactions?

Approaches involve:

  • Molecular docking : Simulating binding poses with targets (e.g., PARP-1) using AutoDock Vina .
  • MD simulations : Assessing ligand-receptor complex stability over time (e.g., GROMACS) .
  • QSAR models : Correlating substituent properties (logP, polarizability) with bioactivity .

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